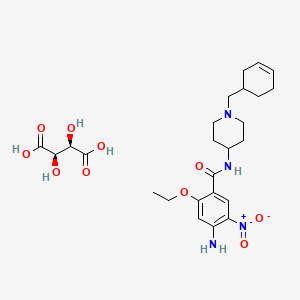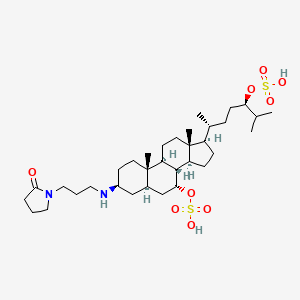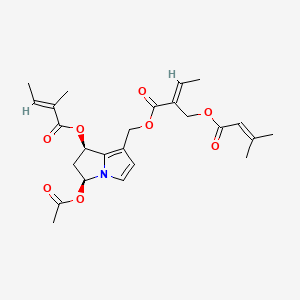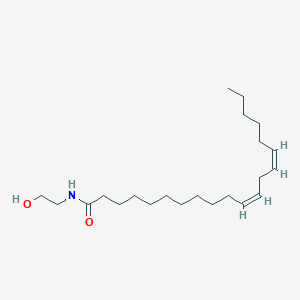
N-cis-11,14-eicosadienoyl ethanolamine
Vue d'ensemble
Description
11(Z),14(Z)-Eicosadienoic acid ethanolamide is an ethanolamide-conjugated form of 11(Z),14(Z)-eicosadienoic acid.
N-(11Z,14Z)-eicosadienoylethanolamine is a fatty amide obtained by the formal condensation of (11Z,14Z)-eicosadienoic acid with ethanolamine. It has a role as a metabolite. It is a N-acylethanolamine, a fatty amide and a N-(polyunsaturated fatty acyl)ethanolamine. It derives from an (11Z,14Z)-icosadienoic acid.
Applications De Recherche Scientifique
1. Conformational Analysis
N-cis-11,14-eicosadienoyl ethanolamine is structurally similar to other ethanolamide compounds such as anandamide. A study by Bonechi et al. (2001) analyzed the conformational properties of anandamide using NMR and molecular simulations, finding it to be predominantly linear with a stabilizing hydrogen bond in its ethanolamine group. This research provides insights into the structural characteristics of similar compounds like this compound (Bonechi et al., 2001).
2. Ethanolamine Utilization in Bacterial Pathogens
Garsin (2010) discussed the role of ethanolamine as a carbon and/or nitrogen source for bacteria, highlighting its importance in bacterial pathogenesis. This research is relevant for understanding how this compound might interact in microbial environments (Garsin, 2010).
3. Effects on Delta4-desaturation in HepG2 Cells
Research by Slomma et al. (2004) studied the effects of fatty acids on the delta4-desaturation process in HepG2 cells. The study's findings regarding the impact of different fatty acids on cellular processes can provide a context for understanding the biological activity of this compound in similar settings (Slomma et al., 2004).
4. Ethanolamine as a Cardioprotective Agent
Kelly et al. (2010) identified ethanolamine as a cardioprotective substance that activates the STAT-3 pathway, offering potential insights into the cardioprotective properties of this compound (Kelly et al., 2010).
5. Anti-inflammatory and Antioxidant Properties
Saturnino et al. (2017) explored the anti-inflammatory and antioxidant effects of N-palmitoyl-ethanolamine derivatives, which could be relevant for understanding the potential therapeutic applications of this compound (Saturnino et al., 2017).
6. Synthesis and Molecular Targets
Tinto et al. (2021) focused on synthesizing and identifying molecular targets of N-linoleoyl-ethanolamine, a compound structurally related to this compound. This study contributes to understanding the synthesis and biological interactions of similar compounds (Tinto et al., 2021).
7. Role in Brain Gene Expression
Kitajka et al. (2002) investigated the impact of fatty acids on rat brain gene expression, a study which may provide insights into the neurological effects of this compound (Kitajka et al., 2002).
Analyse Biochimique
Biochemical Properties
N-cis-11,14-eicosadienoyl ethanolamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes N-acylethanolamines . This interaction is crucial for the regulation of the levels of this compound in the body. Additionally, it acts as a ligand for cannabinoid receptors, influencing various physiological processes .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of cannabinoid receptors, leading to changes in intracellular signaling cascades . This modulation can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in lipid metabolism and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to cannabinoid receptors, particularly CB1 and CB2, leading to the activation or inhibition of these receptors . This binding can result in the modulation of downstream signaling pathways, such as the MAPK/ERK pathway, which influences gene expression and cellular responses . Additionally, this compound can inhibit FAAH, leading to increased levels of N-acylethanolamines and prolonged signaling effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At high doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and increased oxidative stress . Threshold effects have been observed, where the compound’s impact on physiological processes becomes significant only above certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from cis-11,14-eicosadienoic acid and ethanolamine through enzymatic reactions . The primary enzyme responsible for its synthesis is N-acyltransferase . Once formed, this compound can be hydrolyzed by FAAH, leading to the production of free fatty acids and ethanolamine . This hydrolysis is a key step in regulating the levels of this compound in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes through passive diffusion or facilitated by transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . This distribution is essential for its biological activity and interaction with target receptors .
Subcellular Localization
This compound is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications . For example, the presence of specific lipid-binding domains can direct this compound to the plasma membrane, where it interacts with cannabinoid receptors . This localization is crucial for its role in modulating cellular signaling pathways .
Propriétés
IUPAC Name |
(11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,24H,2-5,8,11-21H2,1H3,(H,23,25)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCBVWCBTUPDQ-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)
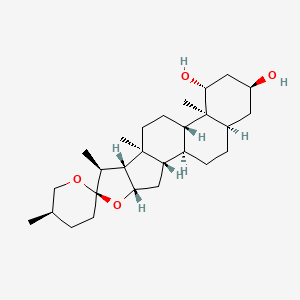

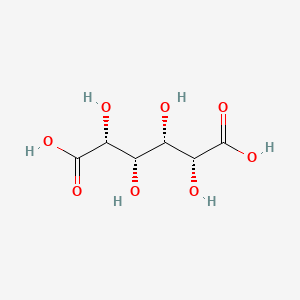
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)

